Cas no 53859-16-8 (Coenzyme A, S-[(3S)-3-aminobutanoate])

Coenzyme A, S-[(3S)-3-aminobutanoate] structure
53859-16-8 structure
商品名:Coenzyme A, S-[(3S)-3-aminobutanoate]
CAS番号:53859-16-8
MF:C25H43N8O17P3S
メガワット:852.638607263565
CID:5598755

Coenzyme A, S-[(3S)-3-aminobutanoate] 化学的及び物理的性質

名前と識別子

    • Coenzyme A, S-(3-aminobutanoate), (S)-
    • L-3-Aminobutyryl coenzyme A
    • L-3-Aminobutyryl-CoA
    • Coenzyme A, S-[(3S)-3-aminobutanoate]
    • インチ: 1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1
    • InChIKey: CCSDHAPTHIKZLY-VKBDFPRVSA-N
    • ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@@H](N)C)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-[(3S)-3-aminobutanoate] 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:R:Et3N, S:DMF, 15 min, rt
1.2R:Et3N, S:DMF, rt; 15 h, rt
2.1R:F3CCO2H, R:S:H2O, 1 h, rt
リファレンス
Proceedings of the National Academy of Sciences of the United States of America'Drosophila melanogaster nonribosomal peptide synthetase Ebony encodes an atypical condensation domain' By IzorA, Thierry et al, 2019 , vol.116(8), # 4 p.2913-2918

Coenzyme A, S-[(3S)-3-aminobutanoate] Raw materials

Coenzyme A, S-[(3S)-3-aminobutanoate] Preparation Products

Coenzyme A, S-[(3S)-3-aminobutanoate] 関連文献

Coenzyme A, S-[(3S)-3-aminobutanoate]に関する追加情報

Comprehensive Guide to Coenzyme A, S-[(3S)-3-aminobutanoate] (CAS No. 53859-16-8): Properties, Applications, and Research Insights

Coenzyme A, S-[(3S)-3-aminobutanoate] (CAS No. 53859-16-8) is a specialized derivative of coenzyme A (CoA), a vital molecule in cellular metabolism. This compound plays a crucial role in biochemical pathways, particularly in the modification of acyl-CoA derivatives. Researchers and biochemists are increasingly interested in this molecule due to its potential applications in metabolic engineering, enzyme catalysis, and pharmaceutical development.

The structural uniqueness of Coenzyme A, S-[(3S)-3-aminobutanoate] lies in its 3-aminobutanoate moiety, which distinguishes it from standard CoA derivatives. This modification enables specific interactions with acyltransferase enzymes and influences its behavior in biosynthetic pathways. Recent studies published in journals like Nature Chemical Biology highlight its importance in post-translational modifications and protein acylation processes.

From an industrial perspective, Coenzyme A derivatives like this compound are gaining attention for their role in biocatalysis and green chemistry applications. Many biotech companies are exploring its use in sustainable production of fine chemicals and bioactive compounds. The compound's stability and reactivity make it particularly valuable for enzymatic synthesis processes that require precise molecular control.

In the context of current research trends, scientists are investigating how Coenzyme A, S-[(3S)-3-aminobutanoate] participates in metabolite signaling and cellular regulation. Advanced techniques like mass spectrometry and NMR spectroscopy are being employed to study its interaction networks. These studies contribute to our understanding of metabolic disorders and potential therapeutic targets.

The commercial availability of Coenzyme A, S-[(3S)-3-aminobutanoate] has expanded in recent years, with suppliers offering high-purity grades for research purposes. Quality parameters typically include ≥95% purity (HPLC) and proper lyophilized or solution formulations. Storage recommendations usually suggest -20°C conditions to maintain stability of this biologically active compound.

From a technical perspective, working with CoA derivatives requires understanding their thioester chemistry and sensitivity to certain environmental factors. Researchers should consider factors like pH stability, temperature effects, and compatibility with enzymatic assays when designing experiments with this compound. Proper handling techniques are essential to preserve its biological activity throughout experimental procedures.

Looking toward future applications, Coenzyme A, S-[(3S)-3-aminobutanoate] shows promise in drug discovery programs targeting metabolic diseases. Its unique structure may serve as a template for developing enzyme inhibitors or metabolic modulators. Additionally, the growing field of synthetic biology may leverage this compound for designing novel biosynthetic pathways in engineered microorganisms.

For researchers considering this compound, it's important to consult recent literature on CoA analog applications and stay updated on regulatory guidelines. While not classified as hazardous, proper laboratory practices should be followed when handling any biochemical reagent. Many institutions provide specific protocols for working with coenzyme derivatives to ensure both safety and experimental reproducibility.

The analytical characterization of Coenzyme A, S-[(3S)-3-aminobutanoate] typically involves techniques such as HPLC-MS for purity assessment and UV spectroscopy for concentration determination. These quality control measures are critical for research applications requiring precise quantification of this metabolic intermediate. Several reference standards are available to facilitate accurate measurements in experimental settings.

In educational contexts, this compound serves as an excellent example to demonstrate coenzyme diversity and metabolic versatility. Advanced biochemistry courses often include studies of CoA derivatives to illustrate principles of enzyme cofactors and metabolic regulation. Its well-defined structure and biological relevance make it particularly valuable for teaching molecular biochemistry concepts.

As research continues to uncover new roles for Coenzyme A, S-[(3S)-3-aminobutanoate] in cellular processes, its importance in both basic science and applied biotechnology is likely to grow. The compound represents an intriguing intersection between fundamental biochemistry and applied biosciences, offering numerous opportunities for scientific exploration and technological innovation in the life sciences.

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